Sodium (4-chlorophenyl)methanesulfinate
Description
Sodium (4-chlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S and a molecular weight of 212.63 g/mol. It is the sodium salt of (4-chlorophenyl)methanesulfinic acid, characterized by a sulfinate group (-SO₂⁻) attached to a 4-chlorophenyl substituent. This compound belongs to the class of aryl sulfinates, which are widely utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to their reactivity and stability .
The 4-chlorophenyl group confers electron-withdrawing characteristics, influencing the compound’s stability and reactivity in synthetic pathways.
Properties
Molecular Formula |
C7H6ClNaO2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;(4-chlorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
UXCLCCYBFMAOBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium (4-chlorophenyl)methanesulfinate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with sodium sulfite. The reaction typically involves the following steps:
- Dissolution of sodium sulfite in water.
- Addition of 4-chlorobenzenesulfonyl chloride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium (4-chlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Sodium (4-chlorophenyl)methanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium (4-chlorophenyl)methanesulfinate involves the formation of sulfonyl radicals, which can react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Sodium methanesulfinate (CH₃SO₂Na) : A simpler derivative lacking aryl substituents, widely used in free-radical polymerization (e.g., RAFT copolymerization) .
Sodium (4-cyanophenyl)methanesulfinate: Features a cyano (-CN) group instead of chlorine, altering electronic properties and solubility .
Aryl sulfinates with methyl or nitro groups : These substituents modify electron density, affecting reactivity in nucleophilic or electrophilic reactions.
Physicochemical Properties
Reactivity and Stability
- Electron-withdrawing substituents (e.g., -Cl, -CN) enhance sulfinate ion stability by delocalizing negative charge on the sulfinate group. This reduces nucleophilic reactivity compared to electron-donating substituents .
- In alkaline conditions, aryl sulfinates may undergo hydrolysis or rearrangement. For instance, amino amides with 4-chlorophenyl groups show slow conversion in sodium hydroxide, suggesting substituent-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
